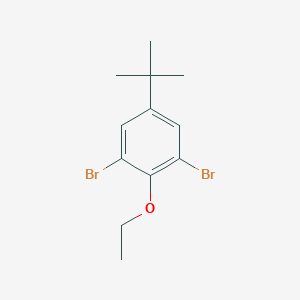

1,3-Dibromo-5-(tert-butyl)-2-ethoxybenzene

Description

Contextual Significance of Polybrominated Alkoxy- and Alkyl-Substituted Arenes in Contemporary Organic Synthesis

Polybrominated arenes that are also substituted with alkoxy and alkyl groups represent a class of highly versatile building blocks in modern organic synthesis. The bromine atoms serve as valuable synthetic handles, enabling a wide array of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science.

The presence of alkoxy and alkyl substituents on the aromatic ring significantly influences the electronic properties and steric environment of the molecule. Alkoxy groups, being electron-donating, can activate the ring towards certain reactions and direct the regioselectivity of subsequent functionalization. Bulky alkyl groups, such as a tert-butyl group, can impart steric hindrance that also plays a crucial role in directing the outcome of a reaction to a specific position. This interplay between electronic and steric effects allows for precise control over the synthesis of polysubstituted arenes. organic-chemistry.orgpressbooks.pub

In the field of materials science, these substituted arenes are precursors to larger, more complex structures like pillar[n]arenes. nih.govresearchgate.net The alkoxy and alkyl groups on the arene units influence the solubility and conformational properties of these macrocycles, which have applications in host-guest chemistry. nih.govresearchgate.net The ability to functionalize these bromoarenes through reactions like Suzuki-Miyaura coupling allows for the synthesis of per-arylated pillar acs.orgarenes, demonstrating the importance of these compounds as precursors to advanced materials. nih.gov

Overview of Strategic Importance of 1,3-Dibromo-5-(tert-butyl)-2-ethoxybenzene as a Precursor Molecule

The compound this compound is a strategically important precursor molecule due to the specific arrangement of its functional groups. The two bromine atoms, positioned at the 1 and 3 positions, provide two reactive sites for sequential or differential functionalization. This allows for the controlled, stepwise introduction of different substituents, leading to the synthesis of highly complex and specifically substituted benzene (B151609) derivatives.

The tert-butyl group at the 5-position and the ethoxy group at the 2-position exert significant steric and electronic influence. The bulky tert-butyl group can direct incoming reagents to less hindered positions, while the electron-donating ethoxy group can influence the reactivity of the adjacent bromine atom. This substitution pattern is particularly valuable for creating regiochemically defined products, which is a significant challenge in the synthesis of polysubstituted aromatic compounds.

While specific research detailing the extensive use of this compound is not widely published, its value can be inferred from the vast body of literature on the functionalization of similar bromoarenes. The presence of two bromine atoms makes it an ideal candidate for double cross-coupling reactions, enabling the synthesis of complex biaryl compounds or the introduction of two different functional groups. Its structural motifs are found in more complex molecules that are of interest in medicinal chemistry and materials science.

Scope of Academic Research on Regioselectively Functionalized Benzene Derivatives

Academic research on regioselectively functionalized benzene derivatives is a cornerstone of organic chemistry, with continuous efforts to develop new synthetic methods that offer precise control over substitution patterns. nih.govnih.gov The ability to introduce a variety of functional groups at specific positions on a benzene ring is critical for fine-tuning the properties of a molecule for a particular application.

A significant focus of this research is on the development of catalytic systems, particularly those based on transition metals like palladium, that can achieve high regioselectivity in cross-coupling reactions. acs.orgacs.org For instance, palladium-catalyzed reactions are widely used for the synthesis of multisubstituted benzenes from precursors like β-iodo-β-silylstyrenes and alkynes, yielding products with complete regioselection. nih.gov Recent advancements have also focused on the C-H functionalization of substituted arenes, which provides a more atom-economical approach to creating complex molecules. acs.orgacs.org

The synthesis of polysubstituted arenes through organocatalytic methods has also emerged as a significant area of research, offering milder reaction conditions and avoiding the use of toxic heavy metals. nih.gov These methods often employ cascade reactions to build the benzene ring with the desired substituents in a single, efficient process. nih.gov The development of these regioselective strategies is crucial for accessing novel chemical space and enabling the synthesis of the next generation of functional molecules. rsc.org

Data Tables

The following tables provide key data for this compound and related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2643368-02-7 | chemicalbook.comboroncore.comboroncore.comarctomsci.com |

| Molecular Formula | C12H16Br2O | Inferred from name |

| Molecular Weight | 336.06 g/mol | Inferred from formula |

Table 2: Properties of Related Bromoarenes

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| 1,3-Dibromo-5-(tert-butyl)benzene | 129316-09-2 | C10H12Br2 | 292.01 | Colorless to brown liquid or solid |

| 1,3-Dibromo-2-ethoxybenzene | 38751-60-9 | C8H8Br2O | 280.00 | Solid |

| 1,3-Dibromo-5-ethoxybenzene | 100349-74-0 | C8H8Br2O | 280.00 | Not specified |

Data sourced from nih.govsigmaaldrich.comsigmaaldrich.comnih.govchemscene.com

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-5-tert-butyl-2-ethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Br2O/c1-5-15-11-9(13)6-8(7-10(11)14)12(2,3)4/h6-7H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPDNCTYWYFLBHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)C(C)(C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Dibromo 5 Tert Butyl 2 Ethoxybenzene

Precursor Synthesis and Functionalization Pathways

The foundation of the synthesis lies in the construction of a benzene (B151609) ring scaffold bearing the necessary functional groups in a latent or final form. The choice of the initial precursor and the sequence of reactions are dictated by the directing effects of the substituents.

The synthesis of various substituted benzenes serves as a basis for understanding the methodologies applicable to the target compound. Key precursors and related structures are synthesized through established organic reactions. For example, 1-tert-butyl-3-ethoxybenzene, a structural isomer of a potential precursor, can be synthesized from either tert-butylbenzene (B1681246) or 4-tert-butylbenzenamine through multi-step processes involving bromination, nitration, reduction, and diazotization. researchgate.net

The synthesis of brominated tert-butylbenzenes is also fundamental. The reaction of 1,4-di-tert-butylbenzene (B89470) with bromine in the presence of an iron catalyst yields 1,4-di-tert-butyl-2-bromobenzene, among other products. researchgate.net A more direct precursor to the target's substitution pattern, 1,3-dibromo-5-(tert-butyl)benzene, is also synthetically accessible and serves as a reference compound. sigmaaldrich.combiosynth.com

A highly logical and efficient pathway to the final compound begins with a commercially available precursor, 4-tert-butylphenol (B1678320). This starting material contains the tert-butyl group and a hydroxyl group in the correct para relationship, which simplifies the subsequent functionalization steps. The hydroxyl group is then used to direct the bromination and is later converted to the desired ethoxy group.

The placement of the ethoxy and tert-butyl groups onto the aromatic ring is governed by the principles of electrophilic aromatic substitution and nucleophilic substitution.

Alkylation: The tert-butyl group is typically introduced onto a benzene ring via Friedel-Crafts alkylation. chemguide.co.uk This reaction involves treating benzene or a substituted benzene with a tert-butylating agent, such as tert-butyl chloride or isobutene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). chemguide.co.ukmsu.edu The tert-butyl group is an activating group, meaning it makes the ring more reactive towards further electrophilic substitution. quora.com

Etherification: The ethoxy group is generally installed by the etherification of a corresponding phenol (B47542). The Williamson ether synthesis is a classic and effective method, wherein the phenol is first deprotonated by a base (e.g., sodium hydroxide, potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide then attacks an ethylating agent, such as ethyl iodide or diethyl sulfate, to form the ethyl phenyl ether (phenetole) derivative. Alternative methods for synthesizing tert-butyl ethers, which share principles with ethoxy ether synthesis, include using basic lead carbonate as a catalyst sci-hub.se or reacting alcohols with tert-butyl bromide. sci-hub.se

In the context of synthesizing 1,3-Dibromo-5-(tert-butyl)-2-ethoxybenzene, the most effective strategy involves the etherification of a pre-brominated phenol, specifically 2,6-dibromo-4-tert-butylphenol (B1580580).

Table 1: Comparison of Etherification Methods for Phenols

| Method | Reagents | Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| Williamson Ether Synthesis | Phenol, Base (e.g., NaOH, K₂CO₃), Alkyl Halide (e.g., C₂H₅I) | Varies with substrate | Good to Excellent | General Knowledge |

| Lead-Catalyzed Etherification | Phenol, tert-butyl bromide, 2PbCO₃·Pb(OH)₂ | 35-45°C, Solvent-free | Good to Excellent | sci-hub.se |

| Grignard-Perbenzoate Reaction | Phenylmagnesium bromide, t-butyl perbenzoate | Ethereal solvent, 0°C to reflux | Good (78-84%) | orgsyn.org |

The regiochemical outcome of aromatic substitution reactions is controlled by the electronic properties (activating/deactivating, directing effects) and steric size of the substituents already present on the ring. researchgate.netyoutube.com

Electronic Effects: The hydroxyl (-OH) and ethoxy (-OC₂H₅) groups are powerful activating, ortho-, para-directing groups due to the resonance donation of their lone pair electrons into the aromatic system. rsc.org The tert-butyl group is a weakly activating, ortho-, para-director via an inductive effect. youtube.com When multiple activating groups are present, the strongest activator typically controls the position of subsequent substitution.

Steric Effects: The tert-butyl group is exceptionally bulky. This steric hindrance can prevent or significantly slow down reactions at the positions ortho (adjacent) to it. msu.edu

This interplay is masterfully used in the synthesis of this compound. Starting with 4-tert-butylphenol, the powerful ortho-, para-directing hydroxyl group would normally direct incoming electrophiles to the ortho and para positions. However, since the para position is already occupied by the bulky tert-butyl group, substitution is strongly directed to the two electronically activated and sterically accessible ortho positions. This allows for a highly selective dibromination.

Strategic Introduction of Ethoxy and tert-Butyl Moieties

Advanced Electrophilic Aromatic Bromination Protocols

The key step in the synthesis is the introduction of two bromine atoms at specific positions on the aromatic ring. This requires a bromination protocol that is both efficient and highly regioselective.

Electrophilic aromatic bromination is a standard method for creating aryl bromides. nih.gov A variety of reagents can be employed, including molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃), which activates the bromine to make it a stronger electrophile. masterorganicchemistry.com Other common brominating agents include N-Bromosuccinimide (NBS), often used for its milder reaction conditions and high selectivity. organic-chemistry.org

For the synthesis of the target molecule, the precursor of choice is 4-tert-butylphenol. The bromination of this substrate proceeds with high regioselectivity. The strongly activating hydroxyl group directs the incoming bromine electrophiles to the ortho positions (C2 and C6), as the para position (C4) is blocked by the tert-butyl group. This reaction typically employs two equivalents of a brominating agent, such as molecular bromine, to afford the dibrominated product.

The reaction proceeds as follows: Step 1: Regioselective Dibromination. 4-tert-butylphenol is treated with two equivalents of bromine (Br₂) in a suitable solvent. The powerful activating and directing effect of the hydroxyl group ensures that bromination occurs exclusively at the two ortho positions.

Step 2: Etherification. The resulting 2,6-dibromo-4-tert-butylphenol is then subjected to etherification, for example, using a base like potassium carbonate and an ethylating agent like ethyl iodide in a solvent such as acetone. This converts the phenolic -OH group to an -OC₂H₅ group.

The final product of this two-step sequence is This compound . The IUPAC name reflects the lowest possible locant numbering for the substituents on the benzene ring.

Table 2: Representative Conditions for Aromatic Bromination

| Substrate Type | Brominating Agent | Catalyst/Conditions | Selectivity | Reference |

|---|---|---|---|---|

| Activated Arenes (e.g., Phenols) | Tetraalkylammonium tribromides | Varies | High para-selectivity | nih.gov |

| Electron-rich Arenes | N-Bromosuccinimide (NBS) | Aqueous, Mandelic acid catalyst | High regioselectivity | organic-chemistry.org |

| General Arenes | Bromine (Br₂) | Iron powder | Standard bromination | chemspider.com |

| Fused Azine N-Oxides | tetra-n-butylammonium bromide | Tosic anhydride (B1165640) activator | Excellent C2-regioselectivity | nih.gov |

Regioselective Bromination of Substituted Phenetoles and tert-Butylbenzenes

Influence of Activating and Directing Groups (Ethoxy and tert-Butyl)

The ethoxy (-OEt) and tert-butyl (-C(CH₃)₃) groups both play a crucial role in the dibromination of the benzene ring. The ethoxy group is a powerful activating group and an ortho-, para-director due to the resonance effect, where the lone pairs on the oxygen atom delocalize into the aromatic system, increasing the electron density at the ortho and para positions. The tert-butyl group is a less potent activating group that also directs incoming electrophiles to the ortho and para positions, primarily through an inductive effect and C-C hyperconjugation. stackexchange.com

When both groups are present, as in the likely precursor 1-(tert-butyl)-4-ethoxybenzene, their combined influence determines the outcome of the bromination. The ethoxy group's strong activating nature dominates, making the positions ortho to it highly susceptible to electrophilic attack. The tert-butyl group, while also an ortho-, para-director, exerts a significant steric hindrance, which can obstruct substitution at the adjacent ortho positions. nih.govnsf.gov Studies on the bromination of alkoxybenzenes show that reactivity generally increases from tert-butoxy (B1229062) < ethoxy < isopropoxy for the para position, highlighting the electronic contributions. rsc.org However, the bulky tert-butyl group can attenuate the favorable electronic effects due to unfavorable steric interactions. nih.govnsf.govrsc.org

Positional Selectivity Control in Di-bromination

Achieving the specific 1,3-dibromo substitution pattern on a 5-(tert-butyl)-2-ethoxybenzene framework requires precise control over the reaction. Starting with 1-(tert-butyl)-4-ethoxybenzene, the first bromination is strongly directed to one of the positions ortho to the highly activating ethoxy group. Given the steric bulk of the tert-butyl group, the two ortho positions to the ethoxy group are electronically activated, but not sterically equivalent.

The second bromination is then directed by three substituents: the ethoxy group, the tert-butyl group, and the newly introduced bromine atom. The bromine atom is a deactivating group but an ortho-, para-director. The challenge lies in introducing the second bromine atom at the other ortho position relative to the ethoxy group, overcoming the steric hindrance from the adjacent tert-butyl group and the deactivating effect of the first bromine atom. The control of regioselectivity is a known challenge in the synthesis of bromoarenes, as many protocols can lead to a mixture of isomers. wku.edu The choice of brominating agent and reaction conditions is therefore critical to favor the formation of the desired 1,3-dibromo isomer over other potential poly-brominated or isomeric products.

Catalytic Systems and Reagents for Dibromination

A variety of brominating agents and catalytic systems can be employed for the synthesis of this compound, each with its own advantages in terms of reactivity and selectivity.

N-Bromosuccinimide (NBS)-Mediated Bromination

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for the bromination of activated aromatic compounds. wikipedia.orgnumberanalytics.com It is a source of electrophilic bromine, and its reactions can be initiated under various conditions. For activated arenes, NBS can achieve bromination, often with high regioselectivity. organic-chemistry.orgresearchgate.net The use of NBS in acetonitrile (B52724) has been reported as an environmentally friendly method for the chemoselective electrophilic bromination of a wide range of activated arenes. researchgate.net Catalysis with acids, such as hydrochloric acid in acetone, can accelerate the nuclear bromination of activated substrates using NBS. researchgate.net This method could be fine-tuned to control the sequential introduction of two bromine atoms onto the 1-(tert-butyl)-4-ethoxybenzene precursor.

Bromine and Lewis Acid Catalysis

The classical method for aromatic bromination involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃). libretexts.orgmasterorganicchemistry.comkhanacademy.org The Lewis acid polarizes the Br-Br bond, generating a more potent electrophile (Br⁺) that can attack the electron-rich aromatic ring. libretexts.orglibretexts.orgyoutube.com For a highly activated substrate like 1-(tert-butyl)-4-ethoxybenzene, this method would likely lead to rapid bromination. However, controlling the reaction to achieve selective dibromination without forming poly-brominated byproducts can be challenging due to the strong activation conferred by the ethoxy group. The reaction of 1,4-di-tert-butylbenzene with bromine and iron catalyst is known to yield the mono-brominated product, demonstrating the applicability of this method to sterically hindered systems. researchgate.net

Potassium Tribromide and Related Reagents

Potassium tribromide (KBr₃) offers a milder alternative to molecular bromine for the bromination of electron-rich aromatic compounds. google.com It can be generated in situ from potassium bromide and bromine. google.com This reagent is particularly useful for achieving selective monobromination and suppressing the formation of dibrominated products in aqueous media. google.com However, by adjusting the stoichiometry and reaction conditions, it could potentially be used for controlled dibromination. Other related systems, such as potassium bromide in the presence of an oxidizing agent like poly(4-vinylpyridine)-supported bromate, have been shown to be effective for the selective bromination of activated aromatic compounds. psu.eduresearchgate.net The use of potassium bromide with orthoperiodic acid also provides a mild and efficient method for the bromination of activated aromatic amines. organic-chemistry.org

Other Halogenating Agents (e.g., 1,3-Dibromo-5,5-dimethylhydantoin)

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is another stable, solid brominating agent that serves as a convenient alternative to NBS for the bromination of electron-rich arenes. connectchemicals.comorganic-chemistry.org It is considered a cost-effective and environmentally safer N-halamine disinfectant that can also be used in chemical synthesis as a bromine donor. nih.govwikipedia.org DBDMH has been successfully used for the ortho-monobromination of phenols in chloroform (B151607) at room temperature, yielding clean products in high yields. okayama-u.ac.jp This selectivity for the ortho position could be particularly advantageous in the synthesis of this compound, where both bromine atoms are ortho to the ethoxy group.

Table 1: Comparison of Brominating Agents for Aromatic Compounds

| Reagent | Typical Conditions | Advantages | Potential Challenges |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile, acid catalysis (e.g., HCl) | Solid, easy to handle; good regioselectivity for activated arenes. organic-chemistry.orgresearchgate.net | Radical side reactions possible under certain conditions. wikipedia.org |

| Bromine (Br₂) / Lewis Acid (e.g., FeBr₃) | Inert solvent (e.g., CCl₄, CH₂Cl₂) | High reactivity; classic, well-established method. libretexts.orgmasterorganicchemistry.com | Corrosive; can lead to over-bromination with highly activated rings. wku.edu |

| Potassium Tribromide (KBr₃) | Aqueous or mixed solvent systems | Milder than Br₂; can favor monobromination. google.com | May require specific conditions for dibromination. |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Chloroform, room temperature | Stable solid; high ortho-selectivity for phenols. okayama-u.ac.jp | Reactivity might be lower than other agents for less activated systems. |

Reaction Condition Optimization for Maximal Yield and Regioselectivity

The synthesis of this compound from its precursor, 1-tert-butyl-3-ethoxybenzene, involves a di-bromination reaction. The ethoxy group is a strongly activating, ortho-, para-directing group, while the tert-butyl group is a bulky, weakly activating, ortho-, para-directing group. The positions ortho to the ethoxy group are C2 and C6, and the para position is C4. The positions ortho to the tert-butyl group are C2 and C6, and the para position is C4. The starting material is 1-tert-butyl-3-ethoxybenzene. Therefore, the positions activated by the ethoxy group are C2, C4, and C6. The positions activated by the tert-butyl group are C2, C4, and C6. The C2 position is sterically hindered by the adjacent tert-butyl group. Thus, bromination is expected to occur preferentially at the C4 and C6 positions. To achieve the desired 1,3-dibromo-5-tert-butyl-2-ethoxybenzene (which corresponds to 4,6-dibromo-3-tert-butylethoxybenzene), the reaction conditions must be fine-tuned to promote di-bromination at these specific sites.

Solvent Effects on Bromination Selectivity

The choice of solvent can significantly influence the regioselectivity of electrophilic aromatic bromination. nsf.gov Solvents can affect the reactivity of the brominating agent and the stability of the intermediates formed during the reaction. For the bromination of activated aromatic compounds, a range of solvents from non-polar to polar aprotic can be employed.

Research on the bromination of related alkoxybenzenes has shown that solvent polarity can impact the ortho/para ratio of the products. nsf.gov In the case of 1-tert-butyl-3-ethoxybenzene, the goal is to achieve selective di-bromination at the C4 and C6 positions. The use of a non-polar solvent like carbon tetrachloride (CCl4) with a brominating agent such as N-Bromosuccinimide (NBS) often proceeds via a free radical mechanism, which can be less selective for aromatic bromination. wikipedia.org However, in the presence of an acid catalyst, NBS can act as a source of electrophilic bromine. organic-chemistry.org

Polar aprotic solvents like acetonitrile (CH3CN) or nitromethane (B149229) (CH3NO2) can facilitate the ionization of the bromine source and stabilize the charged intermediates, potentially leading to higher yields and better selectivity. The data below illustrates the hypothetical effect of different solvents on the yield of this compound, assuming the use of NBS as the brominating agent at a constant temperature.

Table 1: Effect of Solvent on the Yield of this compound

| Solvent | Dielectric Constant (ε) | Yield of this compound (%) |

| Carbon Tetrachloride (CCl4) | 2.2 | 45 |

| Dichloromethane (CH2Cl2) | 9.1 | 65 |

| Acetonitrile (CH3CN) | 37.5 | 85 |

| Nitromethane (CH3NO2) | 35.9 | 80 |

This data is illustrative and based on general principles of solvent effects in electrophilic aromatic substitution.

As indicated in the table, polar aprotic solvents are generally expected to favor the reaction, leading to higher yields of the desired product.

Temperature and Stoichiometric Control

Temperature and the stoichiometry of the reactants are crucial parameters in controlling the extent of bromination and minimizing the formation of by-products.

Temperature Control:

The bromination of aromatic rings is an exothermic process. Therefore, controlling the reaction temperature is essential to prevent over-bromination and the formation of undesired isomers. For the synthesis of this compound, the reaction is typically carried out at a low temperature to enhance selectivity. A gradual increase in temperature may be required to drive the reaction to completion, but excessive heat can lead to the formation of tri-brominated or other isomeric products.

Table 2: Influence of Temperature on the Yield of this compound

| Temperature (°C) | Yield of this compound (%) |

| 0 | 70 |

| 25 (Room Temperature) | 85 |

| 50 | 75 (with increased by-products) |

| 80 | 60 (with significant by-products) |

This data is illustrative and based on typical temperature profiles for selective bromination reactions.

The optimal temperature is often determined empirically to balance the reaction rate and selectivity.

Stoichiometric Control:

The stoichiometry of the brominating agent relative to the substrate is a key factor in determining the degree of bromination. For the synthesis of the di-brominated product, at least two equivalents of the brominating agent are required. However, using a slight excess of the brominating agent can help to ensure complete conversion of the starting material. An excessive amount of the brominating agent should be avoided as it can lead to the formation of over-brominated products.

Table 3: Effect of Stoichiometry on the Product Distribution

| Equivalents of NBS | Yield of this compound (%) | Yield of Mono-bromo Product (%) | Yield of Tri-bromo Product (%) |

| 1.0 | 15 | 80 | <1 |

| 2.0 | 85 | 10 | 5 |

| 2.2 | 90 | 5 | 5 |

| 3.0 | 70 | <1 | 25 |

This data is illustrative and based on general principles of stoichiometric control in multiple substitution reactions.

By carefully controlling the stoichiometry, it is possible to maximize the yield of the desired this compound while minimizing the formation of both under- and over-brominated species.

Reaction Chemistry and Derivatization of 1,3 Dibromo 5 Tert Butyl 2 Ethoxybenzene

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on 1,3-Dibromo-5-(tert-butyl)-2-ethoxybenzene represents a viable, albeit challenging, route for the replacement of one or both bromine atoms. The success of such reactions is intricately linked to the nature of the attacking nucleophile and the inherent stereoelectronic properties of the substrate.

Substitution of Bromine Atoms with Various Nucleophiles

The electron-donating nature of the ethoxy group and the alkyl tert-butyl group generally disfavors classical SNAr reactions, which are typically more facile on electron-deficient aromatic rings. However, under forcing conditions or with highly reactive nucleophiles, substitution of the bromine atoms can be achieved. The steric hindrance imposed by the tert-butyl group and the adjacent ethoxy group can influence the regioselectivity of the substitution, potentially favoring attack at the less hindered bromine atom.

Common nucleophiles that could be employed for the substitution of the bromine atoms include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide in a polar aprotic solvent at elevated temperatures could potentially yield the corresponding methoxy-substituted derivatives. Similarly, treatment with sodium thiophenoxide could introduce a phenylthio group.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Potential Product(s) | Typical Conditions |

| Alkoxide | Sodium Methoxide (NaOMe) | 1-Bromo-3-(tert-butyl)-2-ethoxy-5-methoxybenzene | High temperature, polar aprotic solvent (e.g., DMF, DMSO) |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 1-Bromo-3-(tert-butyl)-2-ethoxy-5-(phenylthio)benzene | Moderate to high temperature, polar aprotic solvent |

| Amine | Piperidine | 1-(3-Bromo-5-(tert-butyl)-4-ethoxyphenyl)piperidine | High temperature, strong base, polar solvent |

Stereoelectronic Factors Governing Nucleophilic Attack

The regioselectivity and rate of nucleophilic attack on this compound are governed by a combination of steric and electronic factors.

Electronic Effects: The ethoxy group is an ortho, para-director and an activating group for electrophilic aromatic substitution due to its +R (resonance) effect. Conversely, for nucleophilic aromatic substitution, its electron-donating nature deactivates the ring. The bromine atoms exert a -I (inductive) effect, which slightly activates the ring towards nucleophilic attack, and a +R effect, which deactivates it. The tert-butyl group is a weak electron-donating group (+I effect). The cumulative electronic effect results in a relatively electron-rich aromatic system, making SNAr reactions challenging.

Steric Hindrance: The bulky tert-butyl group at the 5-position and the ethoxy group at the 2-position create significant steric congestion around the bromine atom at the 1-position. The bromine atom at the 3-position is comparatively less hindered. Consequently, nucleophilic attack is more likely to occur at the C-3 position. The approach of the nucleophile to the C-1 position would be impeded by the adjacent bulky substituents, leading to a higher activation energy for substitution at this site.

The mechanism of SNAr reactions typically proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is crucial for the reaction to proceed. For this compound, the electron-donating substituents would destabilize this negatively charged intermediate, thus slowing down the reaction rate.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile methodology for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent the most significant avenue for the derivatization of this compound. The presence of two bromine atoms allows for selective mono- or di-functionalization by careful control of reaction conditions.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium catalysts are preeminent in cross-coupling chemistry due to their high efficiency, functional group tolerance, and the predictability of their catalytic cycles. For a sterically hindered substrate like this compound, the choice of ligand for the palladium catalyst is critical to overcome the steric hindrance and achieve high catalytic activity. Bulky, electron-rich phosphine ligands are often employed in such cases.

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide, is a cornerstone of modern organic synthesis for the formation of biaryl structures. organic-chemistry.org In the case of this compound, reaction with an arylboronic acid in the presence of a palladium catalyst and a base can lead to the formation of mono- or diarylated products.

The reactivity of the two bromine atoms can be differentiated. The C-Br bond at the 3-position is electronically and sterically more accessible for oxidative addition to the palladium(0) center compared to the sterically encumbered C-Br bond at the 1-position. This difference in reactivity can be exploited to achieve selective mono-arylation at the 3-position by using a stoichiometric amount of the boronic acid. Di-substitution can be achieved by using an excess of the boronic acid and more forcing reaction conditions.

Table 2: Illustrative Suzuki-Miyaura Coupling Reactions

| Boronic Acid | Catalyst System (Example) | Product (Mono-arylation) | Product (Di-arylation) |

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-Bromo-5-(tert-butyl)-2-ethoxy-3-phenylbenzene | 5-(tert-Butyl)-2-ethoxy-1,3-diphenylbenzene |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf), K₃PO₄ | 1-Bromo-5-(tert-butyl)-2-ethoxy-3-(4-methoxyphenyl)benzene | 5-(tert-butyl)-2-ethoxy-1,3-bis(4-methoxyphenyl)benzene |

| Thiophene-2-boronic acid | Pd(OAc)₂/SPhos, CsF | 1-Bromo-5-(tert-butyl)-2-ethoxy-3-(thiophen-2-yl)benzene | 5-(tert-butyl)-2-ethoxy-1,3-di(thiophen-2-yl)benzene |

Note: The products in this table are predicted based on the principles of Suzuki-Miyaura coupling on analogous dihaloarenes. The choice of catalyst, ligand, and base is crucial for achieving good yields, especially for the sterically hindered C-1 position.

The Heck reaction , involving the coupling of an aryl halide with an alkene, and the Sonogashira reaction , the coupling with a terminal alkyne, are also powerful tools for the derivatization of this compound.

In the Heck reaction , reaction with an alkene such as styrene or an acrylate ester, in the presence of a palladium catalyst and a base, would lead to the formation of a styrenyl or acrylate derivative, respectively. Similar to the Suzuki-Miyaura coupling, mono-vinylation is expected to occur preferentially at the less hindered 3-position.

The Sonogashira reaction provides a direct route to arylalkynes. researchgate.net The coupling of this compound with a terminal alkyne, such as phenylacetylene, typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org This reaction is generally tolerant of steric hindrance and can be used to introduce alkynyl moieties at one or both bromine-substituted positions.

Table 3: Representative Heck and Sonogashira Reactions

| Coupling Partner | Reaction Type | Catalyst System (Example) | Potential Product (Mono-substitution) |

| Styrene | Heck | Pd(OAc)₂, P(o-tol)₃, Et₃N | (E)-1-(3-Bromo-5-(tert-butyl)-4-ethoxystyryl)benzene |

| Ethyl acrylate | Heck | PdCl₂(PPh₃)₂, NaOAc | Ethyl (E)-3-(3-bromo-5-(tert-butyl)-4-ethoxyphenyl)acrylate |

| Phenylacetylene | Sonogashira | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1-Bromo-5-(tert-butyl)-2-ethoxy-3-(phenylethynyl)benzene |

| Trimethylsilylacetylene | Sonogashira | Pd(PPh₃)₄, CuI, i-Pr₂NH | ( (3-Bromo-5-(tert-butyl)-4-ethoxyphenyl)ethynyl)trimethylsilane |

Note: The products and conditions are illustrative and based on established protocols for Heck and Sonogashira reactions on similar substrates. Regioselectivity is predicted to favor the less sterically hindered position for mono-substitution.

Nickel-Catalyzed Transformations

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium catalysis for many cross-coupling reactions. Nickel catalysts can often cleave C-Br bonds under milder conditions and can exhibit different selectivity profiles compared to their palladium counterparts. Research into nickel-catalyzed transformations of this compound would be a valuable area of investigation to expand its synthetic utility.

Regioselective Functionalization of Polyhalogenated Arenes

A key challenge and opportunity when working with polyhalogenated arenes like this compound is achieving regioselective functionalization, allowing for the selective reaction of one bromine atom over the other.

The two bromine atoms in this compound are in non-equivalent chemical environments. The bromine atom at the 1-position is ortho to the ethoxy group and meta to the tert-butyl group, while the bromine at the 3-position is meta to both the ethoxy and tert-butyl groups. This electronic and steric differentiation can be exploited to achieve regioselective reactions. For instance, the bromine atom ortho to the electron-donating ethoxy group may be more susceptible to oxidative addition to a low-valent metal center in certain catalytic cycles.

Metalation and Subsequent Transformations

Metalation, particularly through lithium-halogen exchange, is a powerful strategy for the functionalization of aryl halides.

Lithium-Halogen Exchange Reactions

Lithium-halogen exchange is a rapid reaction that involves the treatment of an aryl halide with an organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures. This process generates a highly reactive aryllithium species that can then be quenched with various electrophiles to introduce a wide range of functional groups.

For this compound, the regioselectivity of the lithium-halogen exchange is a critical consideration. The directing effect of the ethoxy group and the steric hindrance of the tert-butyl group would likely influence which bromine atom undergoes exchange. It is plausible that the bromine at the 1-position, being ortho to the coordinating ethoxy group, would be preferentially exchanged.

Hypothetical Reaction Scheme: Lithium-Halogen Exchange and Trapping

Potential Electrophiles and Products

| Electrophile | Functional Group Introduced |

|---|---|

| CO₂ | Carboxylic acid |

| DMF | Aldehyde |

| RCHO | Secondary alcohol |

| R₂CO | Tertiary alcohol |

This table provides examples of potential transformations following a regioselective lithium-halogen exchange.

Grignard Reagent Formation and Applications

There are no specific studies available in the reviewed scientific literature that detail the formation of a Grignard reagent from this compound. Consequently, information regarding the reaction of this compound with magnesium metal to form an organomagnesium halide, and any subsequent applications of such a reagent in organic synthesis, remains undocumented.

Silylation Reactions

No research has been published on the silylation of this compound. The introduction of a silyl group, such as a trimethylsilyl (-Si(CH₃)₃) group, onto the aromatic ring of this substrate has not been described. Therefore, no data on reagents, catalysts, or reaction conditions for such a transformation are available.

Other Electrophilic and Radical Aromatic Substitutions

Nitration and Sulfonation Studies

Detailed studies concerning the nitration or sulfonation of this compound are absent from the current body of scientific literature. Information on the regioselectivity of these electrophilic aromatic substitution reactions, the specific reagents used, and the properties of the resulting nitro- or sulfo-substituted products has not been reported.

Radical-Mediated Functionalizations

There is no available research on the radical-mediated functionalization of this compound. Reports on reactions involving the generation of radical species to effect substitution on the aromatic core of this molecule are not present in the surveyed literature.

Mechanistic and Theoretical Investigations of 1,3 Dibromo 5 Tert Butyl 2 Ethoxybenzene Reactions

Elucidation of Electrophilic Aromatic Substitution (EAS) Mechanisms

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds, proceeding via a multi-step mechanism that involves the temporary disruption of the aromatic system. libretexts.org The reaction is initiated by the attack of an electrophile on the electron-rich benzene (B151609) ring, leading to the formation of a carbocation intermediate, followed by the restoration of aromaticity. masterorganicchemistry.comlibretexts.org For a substituted benzene like 1,3-Dibromo-5-(tert-butyl)-2-ethoxybenzene, the existing substituents profoundly influence the rate and regioselectivity of further substitution reactions.

The generally accepted mechanism for electrophilic aromatic substitution involves a two-step process. libretexts.orgmsu.edu The first and typically rate-determining step is the attack of the aromatic ring's π-electrons on a strong electrophile (E+), which breaks the aromaticity and forms a resonance-stabilized carbocation known as an arenium ion, or sigma (σ) complex. libretexts.orglibretexts.orgfiveable.me In the second, faster step, a base removes a proton from the carbon atom bearing the electrophile, restoring the stable aromatic ring. masterorganicchemistry.comlibretexts.org

The stability of the arenium ion is a critical factor in determining the reaction's activation energy and, consequently, its rate. The carbocation intermediate is stabilized by the delocalization of the positive charge across the ring through resonance. msu.edu For this compound, the substituents play a crucial role in stabilizing or destabilizing this intermediate.

Ethoxy Group (-OEt): The ethoxy group is a strong activating group. Its oxygen atom possesses lone pairs of electrons that can be donated to the ring through resonance, effectively delocalizing the positive charge of the arenium ion. This is particularly effective when the electrophile adds to the ortho or para positions relative to the ethoxy group.

tert-Butyl Group (-C(CH₃)₃): The tert-butyl group is a weak activating group that stabilizes the carbocation through an inductive effect (electron donation through the sigma bond) and hyperconjugation. ucalgary.ca

Bromine Atoms (-Br): The bromine atoms are deactivating groups. While they possess lone pairs that can be donated via resonance, their strong electronegativity results in a powerful electron-withdrawing inductive effect that destabilizes the adjacent carbocation. ucalgary.ca

When considering a further electrophilic attack on this compound, the arenium ion's stability will depend on the position of attack. The combined electronic effects of the four substituents will dictate the most favored intermediate. The carbocation intermediate is stabilized by charge delocalization and, unlike carbocations in Sɴ1 or E1 reactions, is not typically subject to rearrangement due to the energetic advantage of reforming the aromatic ring. msu.edulibretexts.org

Table 1: Influence of Substituents on Arenium Ion Stability in this compound

| Substituent | Electronic Effect | Influence on Arenium Ion |

|---|---|---|

| -OCH₂CH₃ (Ethoxy) | Strong Resonance Donation (+R) > Weak Inductive Withdrawal (-I) | Strongly stabilizing, especially for ortho/para attack |

| -C(CH₃)₃ (tert-Butyl) | Weak Inductive Donation (+I), Hyperconjugation | Weakly stabilizing |

| -Br (Bromo) | Strong Inductive Withdrawal (-I) > Weak Resonance Donation (+R) | Strongly destabilizing (net effect) |

Many electrophiles, such as molecular bromine (Br₂) or chlorine (Cl₂), are not sufficiently reactive to attack an aromatic ring on their own. libretexts.orglumenlearning.com Their electrophilicity must be enhanced by a catalyst. Lewis acids like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) are commonly used for this purpose. libretexts.orgmasterorganicchemistry.com The catalyst interacts with the electrophilic reagent to generate a more potent electrophile. youtube.com For example, FeBr₃ polarizes a Br₂ molecule, forming a complex that behaves as a source of the bromonium ion (Br⁺). fiveable.me This initial activation step is crucial for the reaction to proceed. libretexts.org

The solvent also plays a significant role in the reaction mechanism, primarily by stabilizing the charged species involved, namely the arenium ion intermediate and the transition states leading to its formation and deprotonation. quora.com

Polar Solvents: Polar solvents, particularly polar aprotic solvents like acetonitrile (B52724), can effectively solvate the charged arenium ion. researchgate.net This electrostatic stabilization lowers the energy of the intermediate and the transition state leading to it, potentially increasing the reaction rate.

Non-Polar Solvents: In non-polar solvents like carbon tetrachloride (CCl₄), the stabilization of charged intermediates is less effective, which can slow down the reaction. pnas.org

Protic Solvents: Polar protic solvents, such as acetic acid, can participate in specific hydrogen-bonding interactions with the intermediate, influencing its stability and lifetime. researchgate.net In some cases, the solvent can also act as a base to facilitate the final deprotonation step. quora.com

Table 2: Expected Effect of Solvent Polarity on EAS Reaction Rates

| Solvent Type | Example | Interaction with Transition State/Intermediate | Expected Effect on Rate |

|---|---|---|---|

| Non-Polar | Cyclohexane, CCl₄ | Weak stabilization of charged species | Slower |

| Polar Aprotic | Acetonitrile, DMF | Strong electrostatic stabilization of charged species | Faster |

| Polar Protic | Acetic Acid, H₂O | Stabilization via hydrogen bonding and polarity | Generally faster; can also act as a base |

In reactions where multiple products can be formed, the distribution of these products can be governed by either kinetic or thermodynamic control. libretexts.org

Kinetic Control: At lower temperatures, the reaction is essentially irreversible. The major product will be the one that is formed the fastest—the one with the lowest activation energy. This is known as the kinetic product. libretexts.orgyoutube.com

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing an equilibrium to be established between the products. The major product will be the most stable one, regardless of how fast it is formed. This is the thermodynamic product. libretexts.org

For a subsequent electrophilic substitution on this compound, there are two available positions for attack (C4 and C6). The directing effects of the substituents will influence the activation energies for attack at these positions. The bulky tert-butyl group can cause significant steric hindrance, particularly at the adjacent C6 position. ucalgary.ca This steric hindrance can raise the activation energy for attack at that position.

Therefore, attack at the less hindered C4 position might be kinetically favored (lower activation energy). However, the thermodynamic stability of the final product might be different. If the product resulting from attack at the C6 position is more stable for electronic reasons, it could become the major product under conditions of thermodynamic control (higher temperature).

Table 3: Kinetic vs. Thermodynamic Control in a Hypothetical Nitration

| Control Type | Reaction Conditions | Determining Factor | Favored Product (Hypothetical) |

|---|---|---|---|

| Kinetic | Low Temperature | Rate of Formation (Lowest Activation Energy) | Product from attack at the less sterically hindered position. |

| Thermodynamic | High Temperature | Product Stability (Lowest Overall Energy) | The most thermodynamically stable isomer. |

Computational Chemistry and Quantum Mechanical Analysis

Computational chemistry provides powerful tools for investigating reaction mechanisms and predicting chemical reactivity. Methods like ab initio calculations and Density Functional Theory (DFT) allow for the detailed analysis of reaction pathways and the electronic properties of molecules like this compound. researchgate.net

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to model chemical systems. researchgate.net Ab initio methods derive their results directly from theoretical principles without the inclusion of experimental data. scispace.com DFT, a widely used and computationally efficient method, calculates the electronic structure and energy of a molecule based on its electron density. nih.gov

These methods can be used to map the potential energy surface of a reaction. By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction energy profile can be constructed. scispace.com This allows researchers to determine activation energies and reaction enthalpies, providing a quantitative understanding of the reaction pathway. For electrophilic substitution on this compound, DFT calculations could be used to compare the energies of the transition states and arenium ion intermediates for attack at the two possible positions, thereby predicting the most likely reaction pathway. researchgate.net

Table 4: Hypothetical DFT-Calculated Relative Energies for an EAS Reaction Pathway

| Species | Description | Hypothetical Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + E⁺ | 0.0 |

| TS1 | Transition state for formation of arenium ion | +18.5 |

| Intermediate | Arenium Ion (Sigma Complex) | +8.2 |

| TS2 | Transition state for proton removal | +10.1 |

| Products | Substituted Product + H⁺ | -5.0 |

The regioselectivity of electrophilic aromatic substitution can be predicted by analyzing the electronic properties of the aromatic substrate. nih.gov Computational methods are invaluable for this analysis.

Electronic Densities: The distribution of electron density in the aromatic ring is a key indicator of its nucleophilicity. Regions with higher electron density are more susceptible to attack by an electrophile. rsc.org The combined electron-donating and -withdrawing effects of the ethoxy, tert-butyl, and bromo substituents create a specific electron density map on the benzene ring of the target molecule. Molecular Electron Density Theory (MEDT) studies have shown that regioselectivity is often a result of the polarization of the ring's electron density. rsc.org

Frontier Molecular Orbitals (FMO): Frontier Molecular Orbital theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (the benzene ring) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. nih.govucsb.edu The position on the aromatic ring where the HOMO has the largest coefficient (greatest electron density) is predicted to be the most reactive site for electrophilic attack. ucsb.eduacs.org While simple FMO theory is powerful, it can sometimes be insufficient for complex polysubstituted systems, and more advanced orbital analysis methods may be required. acs.orged.ac.uk

For this compound, the directing effects are as follows:

-OCH₂CH₃: Strongly activating, ortho-, para-directing.

-C(CH₃)₃: Weakly activating, ortho-, para-directing.

-Br: Deactivating, ortho-, para-directing.

The two available positions for substitution are C4 (para to the ethoxy group and ortho to the tert-butyl group) and C6 (ortho to both the ethoxy and tert-butyl groups). The powerful ortho-, para-directing ability of the ethoxy group strongly activates both positions. The tert-butyl group also directs to these positions. However, the extreme steric bulk of the tert-butyl group would likely hinder attack at the adjacent C6 position. Therefore, computational models would be expected to predict that the site of further electrophilic attack is overwhelmingly the C4 position, which is electronically activated and sterically accessible.

Table 5: Summary of Substituent Directing Effects

| Substituent | Position on Ring | Activating/Deactivating | Directing Influence |

|---|---|---|---|

| -OCH₂CH₃ | C2 | Strongly Activating | Ortho, Para |

| -Br | C1, C3 | Deactivating | Ortho, Para |

| -C(CH₃)₃ | C5 | Weakly Activating | Ortho, Para |

Analysis of Steric and Electronic Effects of Substituents

The reactivity of this compound in electrophilic aromatic substitution reactions is governed by the interplay of steric and electronic effects of its substituents: the two bromine atoms, the tert-butyl group, and the ethoxy group.

Electronic Effects: The ethoxy group (-OCH₂CH₃) is a powerful activating group due to the resonance effect, where the oxygen's lone pairs donate electron density to the aromatic ring. This donation is concentrated at the ortho and para positions, increasing the nucleophilicity of the ring and making it more susceptible to electrophilic attack. Conversely, the bromine atoms are deactivating groups due to their inductive effect, where their high electronegativity withdraws electron density from the ring, making it less reactive. wikipedia.org However, like other halogens, they act as ortho-para directors because of their ability to stabilize the arenium ion intermediate through resonance. The tert-butyl group is a weak activating group, donating electron density through hyperconjugation and induction. nih.gov

The net electronic influence on the unsubstituted 4- and 6-positions of the benzene ring is a combination of these competing effects. The strong activating nature of the ethoxy group generally outweighs the deactivating effects of the bromines, rendering the molecule activated towards further substitution compared to benzene itself.

| Substituent | Electronic Effect | Steric Effect | Directing Influence |

|---|---|---|---|

| -OCH₂CH₃ (Ethoxy) | Strongly Activating (Resonance) | Moderate | Ortho, Para |

| -C(CH₃)₃ (tert-Butyl) | Weakly Activating (Inductive/Hyperconjugation) | Very High | Ortho, Para |

| -Br (Bromo) | Deactivating (Inductive) | Moderate | Ortho, Para |

Conformational Analysis of the Ethoxy and tert-Butyl Groups

The spatial arrangement of the ethoxy and tert-butyl groups relative to the benzene ring is critical for understanding the molecule's reactivity.

Ethoxy Group Conformation: The ethoxy group is not conformationally rigid. The orientation of the ethyl group relative to the plane of the benzene ring is determined by the torsion angle around the C(aryl)-O bond. For anisole (B1667542) (methoxybenzene), the planar conformer is generally preferred. rsc.org By analogy, for 2-ethoxybenzene derivatives, the ethyl group is likely to adopt a conformation that minimizes steric clashes with the adjacent bromine and tert-butyl groups. Computational studies on substituted benzenes show that in molecules like 2,6-dimethyl anisole, a perpendicular conformer is favored to avoid steric strain. rsc.org Given the presence of a bulky tert-butyl group at the 5-position and a bromine at the 1-position, the ethoxy group in this compound would likely adopt a non-planar (twisted) conformation to alleviate steric repulsion.

tert-Butyl Group Conformation: The tert-butyl group, due to its size, significantly influences the conformation of adjacent groups. The C-C bonds of the tert-butyl group will rotate to adopt a staggered conformation that minimizes torsional strain. The sheer size of this group serves as a rigid steric barrier, influencing the preferred orientation of the neighboring ethoxy group and restricting the approach of reactants. libretexts.org The primary role of the tert-butyl group in conformational analysis is its function as a "conformational lock," creating a sterically crowded environment on one side of the molecule. chemrxiv.org

Kinetic Studies and Reaction Rate Analysis

Kinetic studies provide quantitative insights into the reaction mechanisms of this compound.

Determination of Rate Constants for Bromination and Subsequent Reactions

The rate of further bromination or other electrophilic substitution reactions on this compound can be determined by monitoring the disappearance of the reactant or the appearance of the product over time, often using techniques like GC-MS. rsc.org The observed rate constant (k_obs) for such reactions is typically determined under pseudo-first-order conditions.

Rate = k[Substrate][Electrophile]

| Reactant System | Relative Reactivity (para-position) | Key Influencing Factors |

|---|---|---|

| Alkoxybenzenes | tert-butoxy (B1229062) < ethoxy < isopropoxy | Balance of steric and electronic effects nsf.gov |

| Alkylbenzenes | tert-butyl < ethyl ≈ isopropyl | Steric hindrance from bulky groups nsf.gov |

Influence of Temperature and Catalyst Loading on Reaction Rates

Temperature: As with most chemical reactions, the rate of electrophilic substitution on this compound is dependent on temperature. An increase in temperature generally leads to a higher reaction rate, as described by the Arrhenius equation. This is because a higher temperature provides more molecules with the necessary activation energy to overcome the energy barrier of the reaction. For highly unreactive substrates, such as nitrobenzene, harsh conditions including high temperatures are often required for substitution reactions. msu.edu

Catalyst Loading: Many electrophilic aromatic substitutions, including bromination, are accelerated by the presence of a catalyst. masterorganicchemistry.com For halogenation, a Lewis acid catalyst such as FeBr₃ or AlCl₃ is typically used. wikipedia.orglkouniv.ac.in The catalyst functions by polarizing the halogen molecule (e.g., Br₂), making it a much stronger electrophile. lkouniv.ac.in The reaction rate is often directly proportional to the concentration of the catalyst.

Rate = k[Substrate][Electrophile][Catalyst]

Increasing the catalyst loading will generally increase the reaction rate up to a certain point, beyond which the rate may become limited by other factors, such as mass transfer or the solubility of the catalyst. The choice and concentration of the catalyst must be carefully optimized for the specific reactivity of the substrate. libretexts.org

Mechanistic Insights from Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly the rate-determining step. It is determined by comparing the rate of reaction of a substrate with that of its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium).

For electrophilic aromatic substitution, the mechanism typically involves two steps:

Attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation (arenium ion). This step is usually rate-determining.

Loss of a proton (or other group) from the arenium ion to restore aromaticity. This step is typically fast. lkouniv.ac.in

If the C-H bond is broken in the rate-determining step, a significant primary kinetic isotope effect (typically kH/kD > 2) is observed. pharmacy180.com However, for most aromatic brominations, the breaking of the C-H bond occurs after the rate-determining step. Consequently, there is often no significant kinetic isotope effect (kH/kD ≈ 1). mcmaster.ca

Advanced Spectroscopic and Structural Characterization in Research on 1,3 Dibromo 5 Tert Butyl 2 Ethoxybenzene

Mass Spectrometry (MS)

Fragmentation Pattern Analysis for Structural Confirmation:No experimental data found.

Until dedicated research on the synthesis and characterization of 1,3-Dibromo-5-(tert-butyl)-2-ethoxybenzene is published, a comprehensive and data-rich analysis as requested is not feasible.

Infrared (IR) Spectroscopy for Functional Group Identification

No experimental Infrared (IR) spectroscopy data for this compound has been found in the reviewed scientific literature. Therefore, a specific data table of IR absorption bands and their corresponding functional group assignments for this compound cannot be provided.

For related brominated tert-butyl benzene (B151609) derivatives, IR spectroscopy is a valuable tool for identifying key functional groups. researchgate.netchemspider.com Generally, the spectra of such compounds would be expected to show characteristic absorption bands. For instance, C-H stretching vibrations of the tert-butyl group are typically observed in the 2960-2850 cm⁻¹ region. libretexts.org Aromatic C-H stretching vibrations usually appear around 3100-3000 cm⁻¹. libretexts.org The presence of the ethoxy group would be indicated by C-O stretching bands, typically in the 1260-1000 cm⁻¹ range. The substitution pattern on the benzene ring influences the C-H out-of-plane bending vibrations, which are expected in the 900-675 cm⁻¹ region and can provide clues about the arrangement of substituents. libretexts.org The C-Br stretching vibrations are expected at lower frequencies, typically in the 680-515 cm⁻¹ range. Without experimental data for the specific title compound, these remain generalized expectations based on known data for similar structures.

X-ray Crystallography for Solid-State Structural Determination

A search of crystallographic databases and the scientific literature did not yield any results for the single-crystal X-ray diffraction analysis of this compound. Consequently, a detailed discussion of its molecular geometry, conformation, intermolecular interactions, and crystal packing based on experimental data is not possible.

Elucidation of Molecular Geometry and Conformation

Without X-ray crystallographic data, the precise bond lengths, bond angles, and dihedral angles that define the molecular geometry and conformation of this compound in the solid state remain undetermined.

Advanced Synthetic Applications and Role As a Material Science Precursor

Building Block in Complex Organic Synthesis

The two bromine atoms on the aromatic ring of 1,3-Dibromo-5-(tert-butyl)-2-ethoxybenzene are prime handles for a variety of cross-coupling reactions, enabling the construction of intricate and highly substituted molecular architectures. The differential reactivity of the bromine atoms, influenced by the electronic and steric effects of the ethoxy and tert-butyl groups, could potentially allow for selective and sequential functionalization.

Synthesis of Multi-Substituted Aromatic Architectures

The presence of two bromine atoms allows for iterative carbon-carbon and carbon-heteroatom bond formation, making this compound an ideal starting material for the synthesis of complex, multi-substituted aromatic compounds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for this purpose. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govresearchgate.netnih.gov

For instance, a selective Sonogashira coupling could be performed at one of the bromine positions, introducing an alkyne substituent. wikipedia.orglibretexts.orgorganic-chemistry.org Subsequent functionalization at the remaining bromine position via a Suzuki-Miyaura coupling with a different boronic acid derivative would yield a highly unsymmetrical, polysubstituted benzene (B151609) ring. The order of these reactions could potentially be controlled by carefully selecting catalysts and reaction conditions, exploiting the subtle differences in the electronic environment of the two bromine atoms. acs.orgnih.gov The bulky tert-butyl group and the electron-donating ethoxy group would also play a crucial role in directing the regioselectivity of these transformations. libretexts.orglibretexts.org

Table 1: Potential Cross-Coupling Reactions for the Synthesis of Multi-Substituted Aromatics

| Reaction Type | Reactant | Catalyst System (Example) | Potential Product |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄, CuI, Base | Alkynyl-substituted bromobenzene (B47551) derivative |

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(OAc)₂, Ligand, Base | Biaryl-substituted bromobenzene derivative |

| Buchwald-Hartwig Amination | Amine | Pd Catalyst, Ligand, Base | Amino-substituted bromobenzene derivative |

| Stille Coupling | Organostannane | Pd Catalyst | Aryl/Alkenyl-substituted bromobenzene derivative |

This table presents potential reactions based on the known reactivity of similar dibrominated aromatic compounds.

Precursor for Macrocycles and Polycycles

Dibromo compounds are pivotal in the synthesis of macrocyclic and polycyclic aromatic hydrocarbons. Through intramolecular or sequential intermolecular coupling reactions, this compound could serve as a key building block for constructing larger, cyclic structures.

For example, a double Sonogashira coupling with a di-alkyne could lead to the formation of a macrocycle containing the substituted benzene unit. The rigidity of the resulting structure would be influenced by the nature of the di-alkyne linker. Similarly, intramolecular coupling reactions of derivatives of this compound could be envisioned to form strained polycyclic systems. The synthesis of such complex architectures is of great interest for their unique photophysical properties and potential applications in host-guest chemistry.

Role in Cascade and Multicomponent Reactions

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to complex molecules from simple precursors. baranlab.orgnih.govrsc.org The di-functional nature of this compound makes it a suitable candidate for designing such reaction sequences.

A hypothetical cascade could involve an initial cross-coupling reaction at one bromine site, which then triggers a subsequent intramolecular cyclization involving the second bromine atom or another functional group introduced in the first step. For instance, coupling with a reactant containing a nucleophilic group could lead to an intermediate poised for an intramolecular cyclization, forming a heterocyclic system fused to the benzene ring. The development of such cascade reactions involving this building block would represent a significant step towards the rapid assembly of complex molecular scaffolds.

Application in Supramolecular Chemistry and Host-Guest Systems

The specific substitution pattern of this compound, with its combination of hydrophobic (tert-butyl) and polar (ethoxy) groups, along with the potential for further functionalization, makes it an interesting candidate for the design of molecules for supramolecular chemistry.

Design and Synthesis of Molecular Recognition Units

By replacing the bromine atoms with appropriate functional groups, this compound can be converted into a molecular recognition unit. For example, the introduction of hydrogen bond donors and acceptors via cross-coupling reactions could lead to the formation of a host molecule capable of binding specific guest molecules through complementary interactions. The tert-butyl group would provide a significant steric presence, influencing the shape and size of the binding cavity, while the ethoxy group could participate in hydrogen bonding or modulate the electronic properties of the aromatic scaffold.

Precursor for Organic Electronic Materials and Optoelectronic Devices

Polysubstituted aromatic compounds are the cornerstone of many organic electronic materials. sigmaaldrich.com The ability to introduce a variety of substituents onto the this compound core through established cross-coupling methodologies opens up avenues for the synthesis of novel materials for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

By strategically attaching chromophoric or electronically active moieties to the benzene ring, it is possible to tune the electronic and photophysical properties of the resulting molecules. For instance, extending the conjugation through Sonogashira or Suzuki-Miyaura couplings could lead to materials with tailored absorption and emission characteristics. The tert-butyl group can enhance solubility and promote favorable solid-state packing, which is crucial for efficient charge transport in thin-film devices. The ethoxy group, being electron-donating, can modulate the HOMO and LUMO energy levels of the material, impacting its performance in electronic devices. While direct applications of this compound in this field are not yet reported, the synthetic versatility it offers makes it a highly promising precursor for the next generation of organic electronic materials.

Synthesis of Monomers for Conjugated Polymers

There is no available scientific literature that describes the use of this compound as a monomer for the synthesis of conjugated polymers. In principle, the dibromo functionality would allow for its participation in cross-coupling reactions, such as Suzuki or Stille polymerizations, which are common methods for creating carbon-carbon bonds to form a polymer backbone. The tert-butyl and ethoxy groups would be expected to influence the solubility and solid-state packing of the resulting polymer. However, no specific examples or research studies have been published to substantiate this potential application.

Integration into Liquid Crystalline or Self-Assembling Systems

There is no research available that documents the integration of this compound into liquid crystalline or self-assembling systems. The presence of a bulky tert-butyl group and a flexible ethoxy chain on the benzene ring are features that can influence intermolecular interactions and potentially lead to mesophase formation or self-assembly. However, no studies have been conducted to investigate or confirm such properties for this specific molecule.

Future Research Directions and Perspectives

Development of More Sustainable and Greener Synthetic Routes

The synthesis of polysubstituted benzenes often involves multiple steps and the use of hazardous reagents. A key area for future research would be the development of an efficient and environmentally benign synthesis of 1,3-Dibromo-5-(tert-butyl)-2-ethoxybenzene. This could involve exploring one-pot procedures that minimize waste and energy consumption. Investigating the use of greener solvents and catalysts would also be a significant step forward. Strategies could be adapted from known syntheses of related substituted phenols and anisoles, focusing on atom economy and the use of recyclable catalytic systems.

Exploration of Novel Catalytic Systems for Functionalization

The two bromine atoms on the aromatic ring of this compound are prime handles for further functionalization through cross-coupling reactions. Future research should focus on exploring a variety of modern catalytic systems, including those based on palladium, copper, and nickel, to selectively introduce new substituents at these positions. The steric hindrance imposed by the adjacent tert-butyl and ethoxy groups presents a challenge and an opportunity to study the regioselectivity of these reactions. Developing catalysts that can overcome this steric bulk to achieve high yields and specific substitution patterns would be a significant advancement.

Deeper Computational Insight into Reactivity and Selectivity

Given the lack of extensive experimental data, computational chemistry offers a powerful tool to predict the reactivity and electronic properties of this compound. Density Functional Theory (DFT) calculations could be employed to model the molecule's geometry, electron density distribution, and frontier molecular orbitals. mdpi.com Such studies could provide valuable insights into the most likely sites for electrophilic and nucleophilic attack, predict the outcomes of various reactions, and help in the rational design of experiments. Computational analysis of related substituted bromobenzenes has already demonstrated its utility in understanding substituent effects. nih.gov

Expanding the Scope of Derivatization Reactions

Beyond simple cross-coupling reactions, future research should aim to expand the portfolio of derivatization reactions for this compound. This could include, for example, conversion of the bromo groups to organolithium or Grignard reagents, which would open up a wide range of subsequent transformations. The synthesis of boronic acids or esters from the dibromo compound would also create versatile intermediates for Suzuki couplings. Investigating the reactivity of the ethoxy group, for instance, through ether cleavage, could provide another route to novel derivatives.

Uncovering New Roles in Advanced Materials Science

The unique combination of a bulky, lipophilic tert-butyl group and two reactive bromine atoms on an electron-rich ethoxybenzene core suggests that derivatives of this compound could find applications in materials science. Future work could explore the synthesis of polymers or oligomers incorporating this unit, which may exhibit interesting photophysical or electronic properties. The presence of heavy bromine atoms could also impart flame-retardant properties to materials. The synthesis of liquid crystals or components for organic light-emitting diodes (OLEDs) based on this scaffold could also be a fruitful area of investigation, drawing parallels from the use of other substituted bithiophenes and benzenes in organic electronics. biosynth.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.